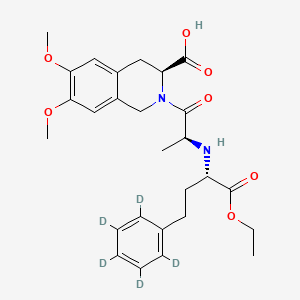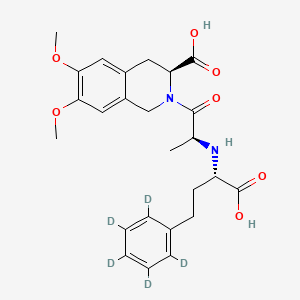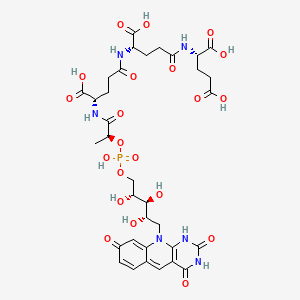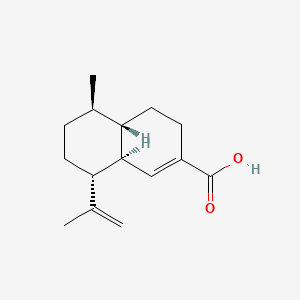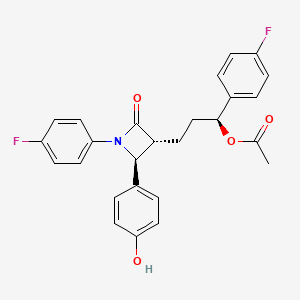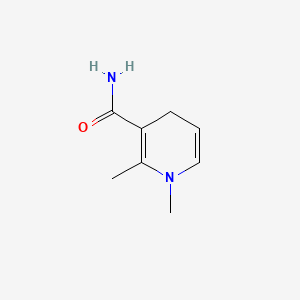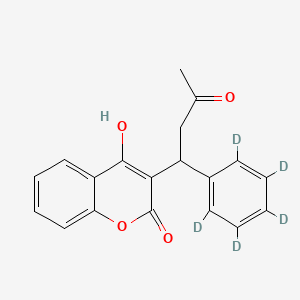
Iprodione-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iprodione-d5 is a deuterium-labeled derivative of Iprodione, a dicarboximide fungicide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Iprodione. The deuterium labeling allows for precise tracking and quantification in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iprodione-d5 involves the incorporation of deuterium atoms into the Iprodione molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is typically carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions: Iprodione-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which contribute to its fungicidal activity.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of reactive oxygen species, while substitution reactions can yield a variety of deuterated derivatives .
Scientific Research Applications
Iprodione-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Iprodione.
Biology: Employed in research on the effects of fungicides on various biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Iprodione in the body.
Industry: Applied in environmental studies to track the degradation and persistence of fungicides in soil and water
Mechanism of Action
Iprodione-d5 exerts its effects through the production of reactive oxygen species, which cause oxidative damage to fungal cells. The compound targets various molecular pathways, including the disruption of cellular respiration and membrane integrity. This leads to the inhibition of fungal growth and eventual cell death .
Comparison with Similar Compounds
Vinclozolin: Another dicarboximide fungicide with similar properties but different molecular structure.
Procymidone: A structurally related fungicide with comparable fungicidal activity.
Phenylpyrroles: A class of fungicides with similar modes of action but different chemical structures.
Uniqueness: Iprodione-d5 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s distribution and metabolism is crucial .
Properties
CAS No. |
1215631-57-4 |
|---|---|
Molecular Formula |
C13H13Cl2N3O3 |
Molecular Weight |
335.196 |
IUPAC Name |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
InChI Key |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Synonyms |
3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5; Chipco 26019-d5; Glycophen-d5; Glycophene-d5; Iprodial-d5; Kidan-d5; Promidione-d5; RP-26019-d5; ROP-500F-d5; Rovral-d5; Verisan-d5; Xiuan-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


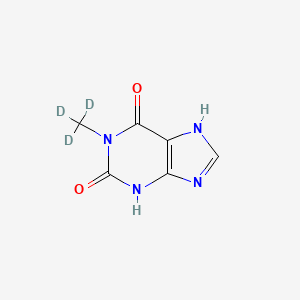
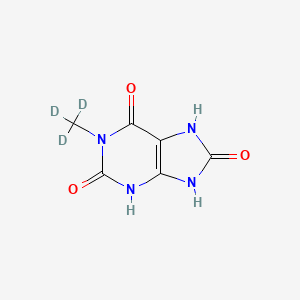
![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
